[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanol
Description
Properties
IUPAC Name |
[3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c22-13-17-12-21(18-7-2-1-3-8-18)20-19(17)16-10-9-14-5-4-6-15(14)11-16/h1-3,7-12,22H,4-6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMFNPXGCSICNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NN(C=C3CO)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60413975 | |
| Record name | 1Y-0009 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60413975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7243-11-0 | |
| Record name | 1Y-0009 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60413975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Hydrazines with Carbonyl Derivatives
A widely adopted method involves reacting phenylhydrazine with β-keto esters or α,β-unsaturated carbonyl compounds. For instance, U.S. Patent No. 7,074,794 (cited in) demonstrates the cyclization of 1-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine in the presence of methanesulfonic acid to form pyrazole intermediates. While this patent focuses on teneligliptin synthesis, analogous steps apply to constructing the pyrazole moiety in the target compound. The reaction typically proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by cyclodehydration.
Vilsmeier-Haack Formylation for Carbaldehyde Intermediates
The IOSR Journal of Applied Chemistry () details the use of Vilsmeier-Haack reagent (POCl₃/DMF) to convert 1-(1-arylethylidene)-2-phenylhydrazines into 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes. This method is critical for introducing the aldehyde group at the pyrazole’s 4-position, which is subsequently reduced to the hydroxymethyl group in the target compound. The reaction occurs at room temperature over 8 hours, yielding carbaldehydes in high purity.
Functionalization with Dihydroindenyl and Hydroxymethyl Groups
Reduction of Carbaldehyde to Methanol
The hydroxymethyl group is introduced via reduction of the 4-carbaldehyde intermediate. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) or ethanol are standard reducing agents. For instance, highlights the reduction of pyrazole-4-carbaldehydes to their corresponding alcohols using NaBH₄ in ethanol at 0–5°C, achieving yields exceeding 85%.
Green Chemistry Approaches Using Ionic Liquids
Microwave-Assisted Condensation
A novel method from IOSR Journals () employs the ionic liquid N-(4-sulfonic acid) butyl triethylammonium hydrogen sulfate ([TEBSA][HSO₄]) as a catalyst. Condensing 3-aryl-1-phenylpyrazole-4-carbaldehyde with 2,3-dihydro-1H-inden-1-one under microwave irradiation (120W, 8 minutes) produces the target compound in 82–88% yield. This approach reduces reaction time from hours to minutes and minimizes solvent waste compared to conventional heating (6 hours at 80–90°C).
Solvent and Catalyst Recycling
The ionic liquid [TEBSA][HSO₄] is recoverable via simple filtration and reused for up to five cycles without significant loss in catalytic activity, aligning with green chemistry principles.
Crystallographic and Spectroscopic Characterization
X-ray Diffraction Analysis
The crystal structure of a related compound, 2-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione (), reveals planar arrangements of pyrazole, triazole, and indenone moieties. Interplanar angles between aromatic systems range from 5.1° to 38.3°, indicating moderate π-π stacking interactions. These insights guide purification strategies, as planar structures often facilitate recrystallization from dimethylformamide (DMF) or ethanol.
NMR and Mass Spectrometry
1H NMR data for similar compounds () show characteristic signals:
-
Pyrazole protons: δ 6.8–7.6 ppm (multiplet, aromatic).
-
Hydroxymethyl group: δ 4.5–5.0 ppm (singlet, -CH₂OH).
-
Indenyl protons: δ 2.8–3.2 ppm (multiplet, CH₂ of dihydroindenyl).
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 290.4 ([M+H]⁺), consistent with the molecular formula C₁₉H₁₈N₂O.
Comparative Analysis of Synthetic Methods
Industrial-Scale Optimization
Crystallization and Purification
Patent WO2015063709A1 () outlines a crystallization protocol for related compounds: dissolving the crude product in ethanol (7:1 solvent-to-product ratio), heating to 70–75°C, and adding water (10% v/v) to induce precipitation. This method achieves ≥90% purity after recrystallization .
Chemical Reactions Analysis
Types of Reactions
[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The phenyl and pyrazole rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a therapeutic agent in various disease models. Its structure allows for interactions with specific biological targets, making it a candidate for drug development.
Case Studies:
- Anticancer Activity : Research indicates that derivatives of pyrazole can inhibit tumor growth by targeting specific oncogenic pathways. For instance, compounds similar to [3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanol have demonstrated efficacy in reducing cell viability in cancer cell lines through apoptosis induction .
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Demonstrated that pyrazole derivatives inhibit proliferation in breast cancer cells. |
| Lee et al. (2022) | Reported on the anti-inflammatory properties of similar compounds in rheumatoid arthritis models. |
Biological Research
In biological studies, this compound can serve as a probe to study cellular mechanisms due to its ability to modulate enzyme activity and receptor interactions.
Applications:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic diseases.
| Enzyme Target | Effect |
|---|---|
| Cyclooxygenase (COX) | Inhibition leading to reduced inflammation. |
| Protein Kinase B (AKT) | Modulation affecting cell survival pathways. |
Material Science
The unique structural features of this compound allow it to be utilized in the synthesis of novel materials.
Applications:
- Polymer Chemistry : Its reactivity can be harnessed to create polymeric materials with enhanced properties such as thermal stability and mechanical strength.
| Material Type | Properties Enhanced |
|---|---|
| Conductive Polymers | Improved electrical conductivity when doped with this compound. |
| Biodegradable Plastics | Enhanced degradation rates due to chemical modifications. |
Mechanism of Action
The mechanism by which [3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and producing desired effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Structural Comparisons
Core Modifications
- Dihydroindenyl vs. Indanone/Naphthofuranyl: The dihydroindenyl group in the target compound contrasts with indanone (e.g., ) and naphtho[2,1-b]furan-2-yl () cores. Indanone derivatives exhibit ketone functionality, enabling conjugation, while naphthofuranyl systems introduce oxygen heterocycles, altering electronic properties and solubility . Steric Effects: The planar naphthofuran () may facilitate stronger π-stacking compared to the non-aromatic dihydroindenyl group in the target compound.
Functional Group Variations
- Hydroxymethyl vs. Carbaldehyde/Acrylonitrile: The hydroxymethyl group in the target compound enhances hydrophilicity (cLogP ~2–3 estimated) compared to carbaldehyde () or acrylonitrile derivatives (), which are more lipophilic .
Substituent Diversity
- Aryl Groups on Pyrazole :
Computational and Crystallographic Insights
- Molecular Docking :
- Crystal Packing :
- Isoxazolidine-pyrazole hybrids () show C–H⋯O hydrogen bonding, stabilizing crystal lattices. The target compound’s -OH group may enable analogous interactions .
Biological Activity
The compound [3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanol is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 295.36 g/mol. The compound features a pyrazole ring attached to both an indene moiety and a phenyl group, contributing to its diverse biological activities.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that related compounds showed effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is often linked to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Anti-inflammatory Effects
Pyrazole compounds are known for their anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This action is mediated through the suppression of the NF-kB signaling pathway, which plays a crucial role in inflammatory responses .
Anticancer Potential
Emerging evidence suggests that this compound may possess anticancer properties. Studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals .
Case Studies
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Study 1 | Pyrazole Derivative A | Antimicrobial | Effective against E. coli with MIC of 32 µg/mL |
| Study 2 | Pyrazole Derivative B | Anti-inflammatory | Reduced TNF-alpha levels by 50% in LPS-stimulated macrophages |
| Study 3 | Pyrazole Derivative C | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 of 20 µM |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for various enzymes involved in inflammatory responses and microbial metabolism.
- Cell Signaling Modulation : The compound affects signaling pathways such as NF-kB and MAPK, crucial for inflammation and cancer progression.
- Membrane Disruption : Its lipophilicity allows it to integrate into microbial membranes, disrupting cellular homeostasis.
Q & A
Q. What are the optimal synthetic routes for [3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanol, and how can reaction conditions be optimized?
The synthesis of pyrazole derivatives typically involves multi-step reactions, including cyclocondensation, functional group transformations, and purification. For example:
- Hydrazone Formation : Reacting substituted aldehydes (e.g., 2,3-dihydro-1H-indene-5-carbaldehyde) with phenylhydrazine under acidic conditions to form hydrazones .
- Cyclization : Using ethanol or methanol as solvents with catalytic acids (e.g., H₂SO₄) or bases (e.g., NaOH) to promote pyrazole ring formation .
- Hydroxymethylation : Introducing the methanol group via nucleophilic substitution or oxidation-reduction sequences .
Q. Optimization Strategies :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yield .
- Continuous Flow Chemistry : Enhances scalability and purity by minimizing side reactions .
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Hydrazone Formation | Ethanol | HCl | 80°C | 75–85 | |
| Cyclization | Methanol | NaOH | Reflux | 60–70 | |
| Hydroxymethylation | THF | NaBH₄ | 0–25°C | 50–60 |
Q. How can structural characterization of this compound be performed using crystallographic and spectroscopic methods?
X-ray Crystallography :
Q. Spectroscopy :
- NMR : Assign peaks using ¹H/¹³C DEPT and HSQC experiments. For example, the hydroxymethyl group typically appears at δ 4.5–5.0 ppm .
- FTIR : Identify O–H stretches (3200–3600 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods like DFT and wavefunction analysis elucidate electronic properties and reactivity?
Multiwfn Analysis :
Q. DFT Studies :
- Optimize geometry using B3LYP/6-311++G(d,p) basis sets. Compare computed bond lengths/angles with crystallographic data to validate models .
- Example finding: The dihedral angle between pyrazole and indene rings influences π-π stacking in protein binding .
Q. How can pharmacodynamic (PD) modeling predict tumor growth inhibition based on target engagement?
Case Study : GDC-0879 (a structurally related B-Raf inhibitor) demonstrated:
Q. Methodology :
Q. Table 2: Key PD Parameters
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Plasma conc. for stasis | 3.27–4.48 µM | Cross-validated in A375/Colo205 | |
| Threshold pMEK1 inhibition | 40–60% | Required for tumor regression |
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Strategies :
- Meta-Analysis : Compare IC₅₀ values across cell lines (e.g., A375 vs. Colo205) to assess target specificity .
- Structural Analog Studies : Evaluate substituent effects (e.g., fluorophenyl vs. methoxyphenyl) on activity .
- Experimental Reproducibility : Standardize assays (e.g., human whole blood COX inhibition vs. recombinant enzyme assays) .
Example : Discrepancies in COX-2 inhibition may arise from assay conditions (e.g., arachidonic acid concentration) .
Q. What methodologies are used to study interactions between this compound and biomolecular targets?
Enzyme Binding Assays :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (Kₐ, Kd) for kinase targets .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
Q. Molecular Docking :
- Use AutoDock Vina to predict binding poses in B-Raf or COX-2 active sites. Validate with mutagenesis studies .
Case Study : Halogenated indenes (e.g., 7-bromo derivatives) show competitive inhibition via hydrophobic pocket interactions .
Q. How can researchers design experiments to validate hypotheses about metabolic stability or toxicity?
In Vitro Models :
- Hepatocyte Incubations : Assess CYP450-mediated metabolism using LC-MS/MS .
- Reactive Metabolite Screening : Trapping studies with glutathione to identify electrophilic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
